N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxyethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-phenoxyethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c21-25(22,11-10-24-16-6-2-1-3-7-16)19-15-12-18-20(13-15)14-17-8-4-5-9-23-17/h1-3,6-7,12-13,17,19H,4-5,8-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIYBVJDLDUALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxyethane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Oxane Moiety: The oxane moiety can be introduced via a nucleophilic substitution reaction, where an oxane derivative reacts with a suitable leaving group on the pyrazole ring.
Formation of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxyethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Antibacterial Activity
Mechanism of Action
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxyethane-1-sulfonamide exhibits antibacterial properties by inhibiting bacterial folate synthesis. It mimics para-amino benzoic acid (PABA), a substrate for dihydropteroate synthase, which is essential for bacterial growth. This inhibition disrupts the synthesis of folate, leading to bacterial cell death.
Broad-Spectrum Efficacy
Sulfonamides are known for their broad-spectrum antibacterial activity. This compound has shown effectiveness against various bacterial strains, making it vital in treating infections in both humans and animals.
Therapeutic Applications
The compound's potential extends beyond antibacterial activity:
Anticancer Properties
Recent studies suggest that sulfonamides, including this compound, can exhibit anticancer activity. In vitro tests have shown that certain derivatives can inhibit cancer cell proliferation, particularly in liver cancer cells (HepG2). The selectivity index values indicate better efficacy compared to traditional chemotherapeutics like methotrexate .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help in understanding its mechanism of action and guiding further modifications to enhance its therapeutic potential .
Case Studies
Several case studies highlight the applications and efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antibacterial Activity | Demonstrated broad-spectrum efficacy against Gram-positive and Gram-negative bacteria. |
| Study 2 | Anticancer Activity | Showed significant inhibition of HepG2 cell proliferation with selectivity indices greater than methotrexate. |
| Study 3 | Molecular Docking | Identified potential targets for drug development, indicating promising binding affinities. |
Mechanism of Action
The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxyethane-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (1005629-66-2)
This analogue () shares a pyrazole-sulfonamide scaffold but differs in substituents:
- Pyrazole substitution: A 3-chlorophenoxymethyl group replaces the oxan-2-ylmethyl group.
- Sulfonamide linkage: The sulfonamide connects to a 1-ethylpyrazole instead of a phenoxyethane chain.
- Key implications: The 3-chlorophenoxy group may enhance antibacterial activity compared to the oxane group, as halogenated aromatics are common in antimicrobial agents . The ethylpyrazole substituent could reduce solubility relative to the phenoxyethane chain in the target compound .
1,3,4-Thiadiazole Derivatives ()
These derivatives, synthesized from pyrazole precursors, exhibit notable antimicrobial activity against E. coli, B. mycoides, and C. albicans. Structural parallels include:
- Pyrazole core : Present in both the target compound and thiadiazole precursors.
- Functional groups : The sulfonamide in the target compound may mimic the thiadiazole’s sulfur-containing heterocycle, which is critical for microbial inhibition .
- Activity gap : The thiadiazoles show explicit antimicrobial efficacy (four compounds outperformed others in testing), while the target compound’s activity remains unverified .
Acetylcholinesterase Inhibitors ()
Compounds like N1-((1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl) piperidine-1,4-dicarboxamide (ZINC96007907) highlight pyrazole-based structures with neurological applications. Comparisons include:
- Sulfonamide vs.
- Substituent effects : The oxane group in the target compound could improve blood-brain barrier penetration relative to bulkier substituents in compounds .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility: The target compound’s oxane and phenoxyethane groups may require multi-step synthesis, similar to the thiadiazole derivatives in , which involve hydrazinecarbodithioate intermediates .
- Biological Potential: While direct data are lacking, the sulfonamide group’s prevalence in antimicrobial and enzyme-inhibitory agents (e.g., thiadiazoles and ZINC compounds) suggests plausible bioactivity .
- Crystallographic Relevance : Structural refinement tools like SHELXL () would be essential for confirming the target compound’s conformation, particularly the tetrahydropyran ring’s chair/boat configuration .
Biological Activity
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxyethane-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms, along with an oxan-2-yl methyl group and a phenoxyethane sulfonamide moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Structural Features
| Feature | Description |
|---|---|
| Pyrazole Ring | A five-membered ring with two nitrogen atoms |
| Oxan-2-yl Methyl Group | A cyclic ether that may influence solubility |
| Phenoxyethane Moiety | Enhances potential interactions with biological targets |
| Sulfonamide Group | Known for antibacterial and anticancer properties |
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of pyrazole derivatives, including sulfonamides. For instance, research on related pyrazole-4-sulfonamide derivatives demonstrated significant activity against various cancer cell lines. These compounds were tested for their in vitro antiproliferative effects using the CellTiter-Glo Luminescent cell viability assay, revealing promising results in inhibiting cell proliferation without significant cytotoxicity to normal cells .
The exact mechanism of action for this compound remains to be elucidated. However, the structural components suggest potential kinase inhibitory properties. Kinases play critical roles in cellular signaling pathways, and inhibitors of these enzymes are valuable in cancer therapy .
Case Studies
- Study on Pyrazole Derivatives : A study focused on various pyrazole derivatives showed that modifications to the sulfonamide group could enhance biological activity against specific cancer types. The most effective compounds exhibited IC50 values in the low micromolar range .
- Antimicrobial Activity : Another study investigated the antimicrobial properties of sulfonamide derivatives, finding that certain modifications led to increased potency against bacterial strains, suggesting a broad spectrum of biological activity .
Pharmacological Applications
The unique combination of functional groups in this compound indicates its potential as a lead compound for drug development. Possible applications include:
- Anticancer Agents : Due to their antiproliferative effects.
- Antibacterial Agents : Leveraging the sulfonamide’s known antibacterial properties.
- Kinase Inhibitors : Targeting specific kinases involved in cancer progression.
Q & A
Q. Strategies :
- Reagent Ratios : Use a 1.2:1 molar excess of 2-phenoxyethanesulfonyl chloride to the pyrazole intermediate to minimize unreacted starting material.
- Temperature Control : Maintain 0–5°C during coupling to suppress side reactions (e.g., sulfonate ester formation).
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the pyrazole nitrogen .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Q. Approaches :
- Substituent Variation : Synthesize analogs with modified oxane ring sizes (e.g., oxolane vs. oxane) or phenoxy group halogenation.
- Bioisosteric Replacement : Replace sulfonamide with carboxylate or phosphonate groups to assess potency changes.
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins like COX-2 .
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Q. Challenges :
- Disorder in Oxane Ring : Dynamic chair conformers cause electron density smearing.
- Resolution Limits : Low-resolution data (<1.0 Å) complicate hydrogen atom positioning.
Solutions : - Refinement Software : Use SHELXL with restraints for bond lengths/angles and TLS parameterization for thermal motion modeling.
- Twinned Data : Apply twin law matrices (e.g., BASF) for crystals with pseudo-merohedral twinning .
Advanced: How should researchers address contradictions in biological activity data across studies?
Case Example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from:
- Assay Conditions : Variations in buffer pH, ionic strength, or reducing agents (e.g., DTT).
- Compound Purity : Trace impurities (>95% purity required; verify via HPLC).
Resolution : - Standardized Protocols : Adopt WHO-recommended assay conditions.
- Orthogonal Assays : Validate results using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Advanced: What computational methods are suitable for predicting metabolic pathways of this compound?
Q. Tools :
- CYP450 Metabolism Prediction : Use StarDrop or MetaSite to identify likely oxidation sites (e.g., oxane methylene or pyrazole positions).
- DFT Calculations : Assess activation energies for sulfonamide hydrolysis or oxidative N-dealkylation.
Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .
Advanced: How can researchers design analogs with improved blood-brain barrier (BBB) penetration?
Q. Design Principles :
- Lipophilicity Optimization : Target logP values of 2–3 via substituent modifications (e.g., replacing phenoxy with fluorinated aryl groups).
- P-gp Efflux Mitigation : Introduce hydrogen bond donors/acceptors to reduce P-glycoprotein recognition.
Experimental Testing : Use parallel artificial membrane permeability assays (PAMPA-BBB) and in vivo rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
